

3-(4-Fluorophenoxy)pyrrolidine CAS number

524045-02-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Fluorophenoxy)pyrrolidine

Cat. No.: B1603541

[Get Quote](#)

An In-Depth Technical Guide to **3-(4-Fluorophenoxy)pyrrolidine** (CAS: 524045-02-1)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of **3-(4-Fluorophenoxy)pyrrolidine**, a key chemical building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes its chemical properties, strategic applications, and essential handling protocols, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Value of a Privileged Scaffold

3-(4-Fluorophenoxy)pyrrolidine is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical research landscape.^[1] Its structure is deceptively simple, yet it combines three critical features that make it a highly valuable scaffold for drug design:

- The Pyrrolidine Ring: This saturated, five-membered nitrogen-containing heterocycle is considered a "privileged scaffold."^{[1][2]} Its non-planar, three-dimensional structure allows for a more sophisticated exploration of pharmacophore space compared to flat aromatic rings, which can lead to improved target selectivity and better physicochemical properties like aqueous solubility.^{[1][3][4]}

- The Aryl Ether Linkage: The phenoxy group connected via an ether linkage provides a stable and synthetically accessible connection point, allowing the pyrrolidine core to be coupled with an aromatic system.
- The Fluorine Substituent: The fluorine atom on the phenyl ring is a strategic addition. Fluorine can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the molecule, often leading to improved binding affinity with biological targets. [\[5\]](#)

This combination of features makes **3-(4-Fluorophenoxy)pyrrolidine** a versatile intermediate for developing novel therapeutic agents, particularly those targeting the central nervous system (CNS).[\[1\]](#)[\[5\]](#)[\[6\]](#)

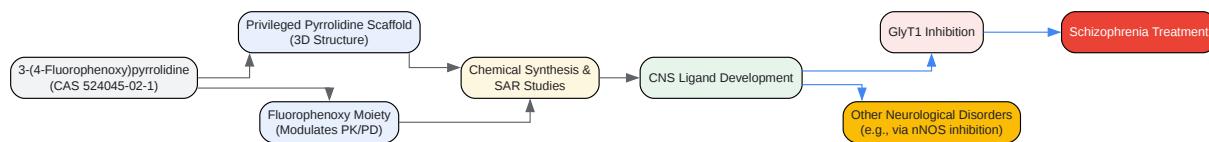
Physicochemical and Structural Properties

The fundamental properties of **3-(4-Fluorophenoxy)pyrrolidine** are summarized below. These data are critical for experimental design, from solubilization to reaction stoichiometry and analytical characterization.

Property	Value	Source(s)
CAS Number	524045-02-1	[1] [7] [8] [9]
Molecular Formula	C ₁₀ H ₁₂ FNO	[5] [7] [8] [10]
Molecular Weight	181.21 g/mol	[8] [11]
Appearance	Typically a colorless to light yellow liquid or solid	[6]
Synonyms	3-(4-Fluoro-phenoxy)-pyrrolidine	[7] [8]

Structural Representation

The two-dimensional structure of the molecule highlights the key functional groups. The pyrrolidine ring's nitrogen is a secondary amine, and the molecule possesses a chiral center at the C3 position, meaning it can exist as (R) and (S) enantiomers.[\[5\]](#)[\[10\]](#)[\[12\]](#) The specific


stereochemistry can profoundly impact pharmacological activity, as biological targets like proteins are themselves chiral.[3][4][5]

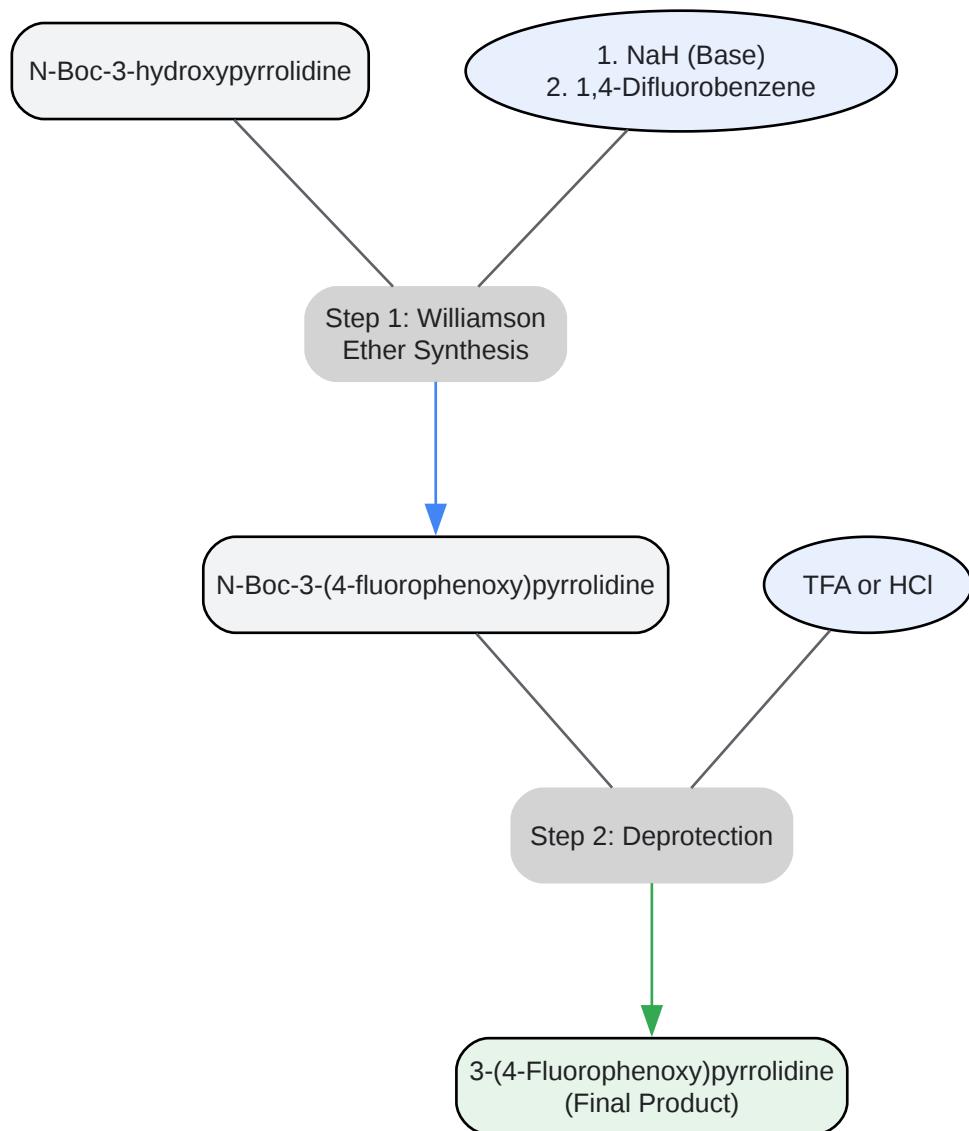
Caption: 2D structure of **3-(4-Fluorophenoxy)pyrrolidine** with chiral center (C*).

Core Applications in Drug Discovery

The utility of **3-(4-Fluorophenoxy)pyrrolidine** stems from its role as a key intermediate in synthesizing more complex, biologically active molecules. Its structure is particularly relevant for ligands targeting the CNS.

- Glycine Transporter 1 (GlyT1) Inhibitors: Derivatives of 3-substituted pyrrolidines are potent and selective inhibitors of GlyT1.[1] GlyT1 is a crucial target for treating disorders linked to NMDA receptor hypofunction, most notably schizophrenia.[1] By inhibiting glycine reuptake, these compounds can enhance NMDA receptor activity, offering a promising therapeutic strategy.
- Neurological and Psychiatric Conditions: The pyrrolidine scaffold is a common feature in drugs developed for a range of neurological and psychiatric conditions.[5][6] The fluorophenoxy moiety can be fine-tuned in structure-activity relationship (SAR) studies to optimize binding, selectivity, and pharmacokinetic properties.[1]
- Broader Therapeutic Potential: The pyrrolidine core is a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4] This suggests that derivatives of **3-(4-Fluorophenoxy)pyrrolidine** could be explored for applications beyond neuroscience.

[Click to download full resolution via product page](#)


Caption: Strategic role of the compound from core structure to therapeutic application.

Synthesis Pathway: A Generalized Protocol

While the proprietary synthesis for CAS 524045-02-1 is not public, a Senior Application Scientist can reliably postulate a robust and common synthetic route based on established organic chemistry principles. A likely approach is the Williamson ether synthesis or a Mitsunobu reaction, starting from a protected 3-hydroxypyrrolidine.

Plausible Synthetic Workflow:

- Protection: The secondary amine of a starting material like N-Boc-3-hydroxypyrrolidine is protected, typically with a Boc (tert-butyloxycarbonyl) group. This is critical to prevent the more nucleophilic nitrogen from reacting in the subsequent step instead of the hydroxyl group.
- Ether Formation (Williamson Synthesis Example): The hydroxyl group is deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide. This highly nucleophilic intermediate then attacks 1,4-difluorobenzene in an SNAr (nucleophilic aromatic substitution) reaction to form the ether linkage.
- Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA, or HCl in dioxane) to yield the final product, **3-(4-Fluorophenoxy)pyrrolidine**, often as a salt.

[Click to download full resolution via product page](#)

Caption: A generalized, two-step synthesis pathway for the target compound.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and structure of a research chemical is paramount. The following multi-technique workflow constitutes a self-validating system, where each result must correlate with the others for unequivocal confirmation.

Technique	Purpose	Expected Results & Rationale
¹ H NMR	Structural Elucidation	<p>- Aromatic Region (~6.8-7.2 ppm): Two sets of multiplets (doublet of doublets) characteristic of a 1,4-disubstituted benzene ring.</p> <p>- Pyrrolidine Protons (~2.8-4.8 ppm): A series of complex multiplets corresponding to the CH₂ and CH protons of the pyrrolidine ring. The proton at C3 (adjacent to the oxygen) will be shifted furthest downfield.</p> <p>- Amine Proton (~1.5-3.0 ppm): A broad singlet for the N-H proton, which is exchangeable with D₂O.</p>
¹³ C NMR	Carbon Skeleton Confirmation	<p>- Aromatic Carbons (~115-160 ppm): Expect 4 distinct signals for the aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant.</p> <p>- Pyrrolidine Carbons (~45-80 ppm): Expect 4 signals for the non-equivalent carbons of the pyrrolidine ring. C3 will be the most downfield-shifted carbon in this group.</p>
¹⁹ F NMR	Fluorine Confirmation	A single signal in the typical aryl-fluoride region (~ -110 to -125 ppm). This is a highly specific and sensitive technique for confirming the presence and chemical

environment of the fluorine atom.

Mass Spec (MS)

Molecular Weight Verification

- (ESI+): Expect a prominent peak for the molecular ion $[M+H]^+$ at m/z 182.2. The exact mass should match the theoretical value, confirming the elemental composition.

IR Spectroscopy

Functional Group Identification

- \sim 3300-3400 cm^{-1} : N-H stretch (secondary amine). - \sim 2850-2960 cm^{-1} : C-H stretches (aliphatic). - \sim 1500-1600 cm^{-1} : C=C stretches (aromatic ring). - \sim 1200-1250 cm^{-1} : C-O-C stretch (aryl ether). - \sim 1100-1200 cm^{-1} : C-F stretch.

HPLC

Purity Assessment

Using a reverse-phase C18 column with a gradient of water/acetonitrile (both containing 0.1% TFA or formic acid) and UV detection (e.g., at 254 nm), a pure sample should yield a single major peak. Purity is typically reported as >95% for research-grade material.[\[6\]](#)

This integrated approach ensures trustworthiness. An anomaly in one spectrum (e.g., an incorrect molecular weight in MS) would invalidate the entire characterization until resolved, preventing the use of substandard material in critical experiments.

Safety, Handling, and Storage

As with any research chemical whose toxicological properties have not been fully investigated, **3-(4-Fluorophenoxy)pyrrolidine** must be handled with care.[11] It is intended for laboratory research use only.[1]

- Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]
- Handling:
 - Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][13]
 - Avoid contact with skin and eyes.[13] In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical advice.[11][13]
 - Wash hands thoroughly after handling.[14]
- Storage:
 - Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][14]
 - Keep the container tightly closed to prevent moisture contamination and evaporation.[13] Recommended storage is often at 0-8 °C.[6]
- Disposal:
 - Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations.[11][14] Do not allow the product to enter drains.[11][13] It is recommended to use a licensed professional waste disposal service.[11]

Conclusion

3-(4-Fluorophenoxy)pyrrolidine (CAS 524045-02-1) stands out as a strategically designed molecular building block. Its value is derived from the convergence of a three-dimensional saturated heterocyclic core with the modulating effects of a fluorinated aromatic substituent. This combination provides a robust platform for developing novel therapeutics, especially in the challenging field of neuroscience. For researchers in drug discovery, a thorough understanding

of its properties, synthesis logic, and analytical validation is essential for leveraging its full potential in creating the next generation of targeted medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(4-Fluorophenoxy)pyrrolidine|CAS 524045-02-1 [benchchem.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. CAS 1187927-92-9: (3S)-3-(4-Fluorophenoxy)pyrrolidine [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 524045-02-1 | 3-(4-fluoro-fenoxi)-pirrolidina | 3-(4-Fluoro-phenoxy)-pyrrolidine - Capot Químico [capotchem.com]
- 9. 524045-02-1|3-(4-Fluorophenoxy)pyrrolidine|BLD Pharm [bldpharm.com]
- 10. calpaclab.com [calpaclab.com]
- 11. capotchem.cn [capotchem.cn]
- 12. (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]
- 13. acrospharma.co.kr [acrospharma.co.kr]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-(4-Fluorophenoxy)pyrrolidine CAS number 524045-02-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1603541#3-4-fluorophenoxy-pyrrolidine-cas-number-524045-02-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com